5-(Ethylsulfamoyl)-2-fluorobenzoic acid
Overview
Description
5-(Ethylsulfamoyl)-2-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with an ethylsulfamoyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid typically involves the introduction of the ethylsulfamoyl group and the fluorine atom onto the benzoic acid core. One common method is through a multi-step process that includes:
Nitration: of benzoic acid to introduce a nitro group.
Reduction: of the nitro group to an amine.
Sulfonation: of the amine to introduce the sulfonamide group.
Fluorination: to replace a hydrogen atom with a fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfamoyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfamoyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonamide group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-(Ethylsulfamoyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfamoyl)-2-fluorobenzoic acid involves its interaction with biological targets, primarily through the sulfonamide group. This group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfamoyl)-2-fluorobenzoic acid: Similar structure but with a methyl group instead of an ethyl group.
5-(Ethylsulfamoyl)-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
5-(Ethylsulfamoyl)-2-bromobenzoic acid: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
5-(Ethylsulfamoyl)-2-fluorobenzoic acid is unique due to the combination of the ethylsulfamoyl group and the fluorine atom. This combination can result in distinct chemical and biological properties, such as enhanced stability, specific enzyme inhibition, and unique reactivity patterns compared to its analogs.
Properties
IUPAC Name |
5-(ethylsulfamoyl)-2-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-2-11-16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5,11H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGVEYAQSZDGOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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